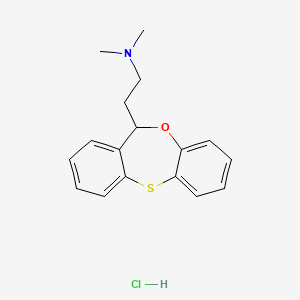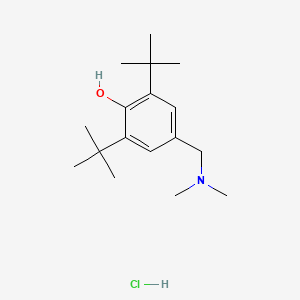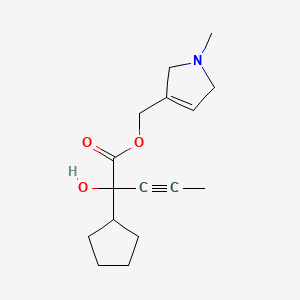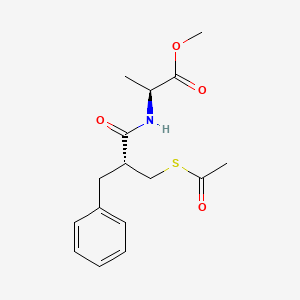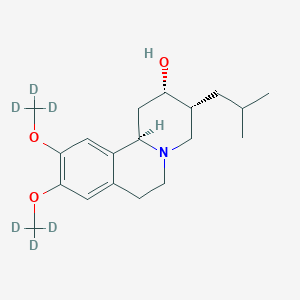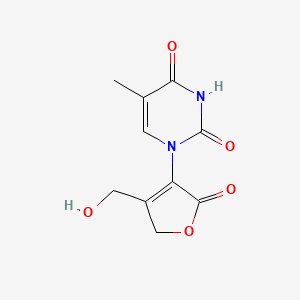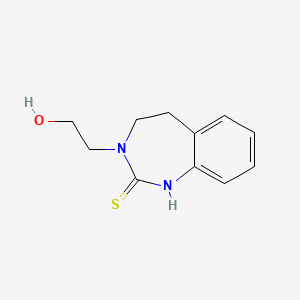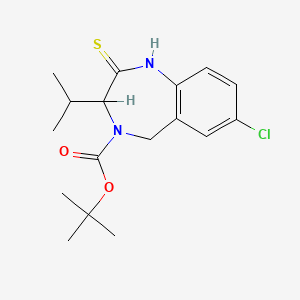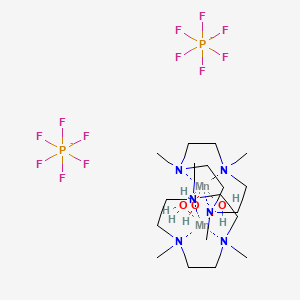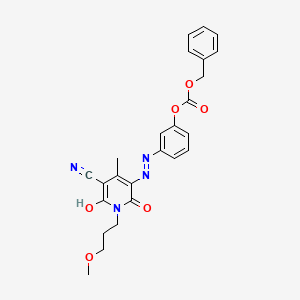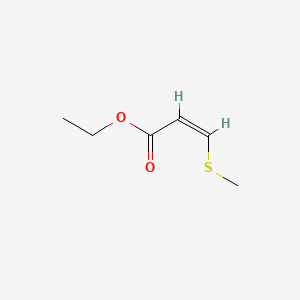
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals. The presence of the benzoyloxy group and the trimethylphenyl moiety suggests potential biological activity and utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride typically involves multiple steps:
Formation of Piperidineacetamide: This can be achieved by reacting piperidine with acetic anhydride under controlled conditions.
Introduction of Benzoyloxy Group: The benzoyloxy group can be introduced via esterification using benzoyl chloride in the presence of a base such as pyridine.
Attachment of Trimethylphenyl Group: The trimethylphenyl group can be attached through a Friedel-Crafts alkylation reaction using 2,4,6-trimethylbenzoyl chloride and an appropriate catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amide or benzoyloxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis and as a reagent in chemical reactions.
Biology: Potential use in studying enzyme interactions and as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly in designing compounds with analgesic or anti-inflammatory properties.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity. The benzoyloxy and trimethylphenyl groups could enhance binding affinity and specificity to the target molecules.
Comparison with Similar Compounds
Similar Compounds
1-Piperidineacetamide derivatives: These compounds share the piperidineacetamide core structure but differ in their substituents.
Benzoyloxy compounds: Compounds containing the benzoyloxy group, which may exhibit similar reactivity.
Trimethylphenyl derivatives: Compounds with the trimethylphenyl group, known for their steric and electronic effects.
Uniqueness
1-Piperidineacetamide, 4-(benzoyloxy)-N-(2,4,6-trimethylphenyl)-, monohydrochloride is unique due to the combination of its functional groups, which may confer distinct chemical and biological properties. The specific arrangement of these groups can influence the compound’s reactivity, stability, and interaction with biological targets.
Properties
CAS No. |
123202-96-0 |
|---|---|
Molecular Formula |
C23H29ClN2O3 |
Molecular Weight |
416.9 g/mol |
IUPAC Name |
[1-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]piperidin-4-yl] benzoate;hydrochloride |
InChI |
InChI=1S/C23H28N2O3.ClH/c1-16-13-17(2)22(18(3)14-16)24-21(26)15-25-11-9-20(10-12-25)28-23(27)19-7-5-4-6-8-19;/h4-8,13-14,20H,9-12,15H2,1-3H3,(H,24,26);1H |
InChI Key |
TYKPXTBBOPRLNV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2CCC(CC2)OC(=O)C3=CC=CC=C3)C.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


